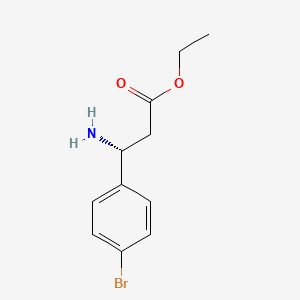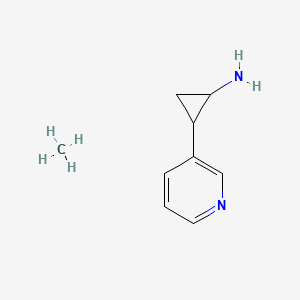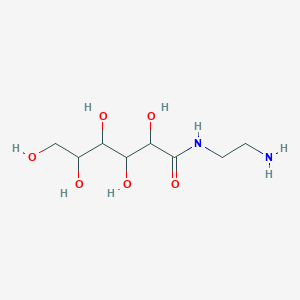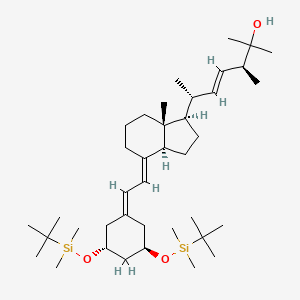
Azanium,pentasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium,pentasulfide, also known as diammonium pentasulfide, is an inorganic compound with the chemical formula (NH4)2S5. It is a yellow solid that is soluble in water and has a distinct odor. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanium,pentasulfide can be synthesized through the reaction of ammonium sulfide with elemental sulfur. The reaction typically occurs under controlled conditions to ensure the formation of the desired pentasulfide compound. The general reaction is as follows: [ (NH_4)_2S + 4S \rightarrow (NH_4)_2S_5 ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting ammonium sulfide with sulfur in a controlled environment. The reaction is carried out in large reactors where temperature and pressure are carefully monitored to optimize yield and purity. The resulting product is then purified and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
Azanium,pentasulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form ammonium sulfate and sulfur dioxide.
Reduction: It can be reduced to form ammonium sulfide and elemental sulfur.
Substitution: It can participate in substitution reactions where sulfur atoms are replaced by other elements or compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound include ammonium sulfate, sulfur dioxide, ammonium sulfide, and elemental sulfur .
Scientific Research Applications
Azanium,pentasulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of sulfur-containing compounds.
Biology: It is used in biological studies to investigate the effects of sulfur compounds on biological systems.
Mechanism of Action
The mechanism of action of azanium,pentasulfide involves its ability to release sulfur atoms, which can then participate in various chemical reactions. The sulfur atoms can interact with molecular targets and pathways in biological systems, leading to various effects. For example, in biological systems, the sulfur atoms can interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to azanium,pentasulfide include:
Ammonium sulfide: (NH4)2S
Ammonium polysulfide: (NH4)2Sn (where n > 2)
Hydrogen sulfide: H2S
Uniqueness
This compound is unique due to its specific sulfur content and its ability to release multiple sulfur atoms in reactions. This makes it particularly useful in applications where a high sulfur content is required, such as in the synthesis of sulfur-containing compounds and in industrial processes .
Properties
Molecular Formula |
H4N2S5 |
|---|---|
Molecular Weight |
192.4 g/mol |
IUPAC Name |
S-(aminotetrasulfanyl)thiohydroxylamine |
InChI |
InChI=1S/H4N2S5/c1-3-5-7-6-4-2/h1-2H2 |
InChI Key |
WKUOMWSWNJKGLU-UHFFFAOYSA-N |
Canonical SMILES |
NSSSSSN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Hydroxymethyl)-1H-benzoimidazol-1-yl]butyl Pivalate](/img/structure/B12335667.png)


![1,3-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-5-phenyl-tetrahydro-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12335679.png)








